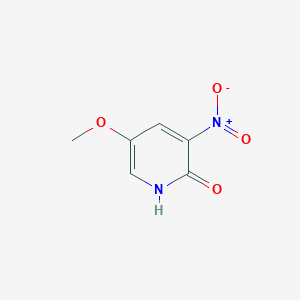![molecular formula C10H11N3O2 B13007480 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid is a compound that belongs to the class of fused heterocycles, specifically pyrrolo[2,1-f][1,2,4]triazines. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid, can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, the regioselective intramolecular cyclization of pyrroles upon treatment with reagents like PPh3, Br2, and Et3N in CH2Cl2 can yield the desired pyrrolo[2,1-f][1,2,4]triazine scaffold . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods: Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves multistep synthesis processes. These processes may include transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reagents used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolo[2,1-f][1,2,4]triazin-4-ones . Substitution reactions can introduce various functional groups onto the pyrrolo[2,1-f][1,2,4]triazine scaffold, leading to a diverse array of derivatives .
Scientific Research Applications
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be used in cancer therapy . The compound’s ability to inhibit specific kinases makes it a valuable tool for understanding cellular signaling pathways and developing targeted therapies .
Mechanism of Action
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid involves its interaction with kinase enzymes. The compound binds to the ATP-binding pocket of the kinase, inhibiting its activity . This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival . The specific molecular targets and pathways involved depend on the type of kinase inhibited by the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir . These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their functional groups and specific biological activities.
Uniqueness: The uniqueness of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of novel kinase inhibitors . Its ability to interact with various kinases and its structural flexibility make it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-pyrrolo[2,1-f][1,2,4]triazin-6-ylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-7(2-10(14)15)8-3-9-4-11-6-12-13(9)5-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
CKRPIVIHDFHXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CN2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



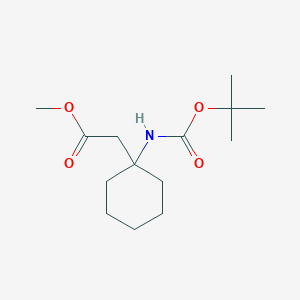
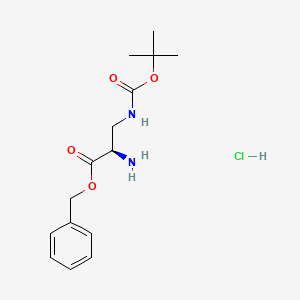
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
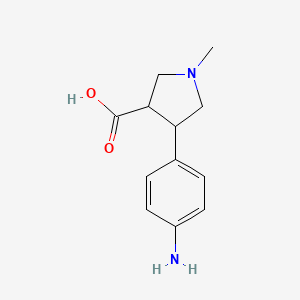
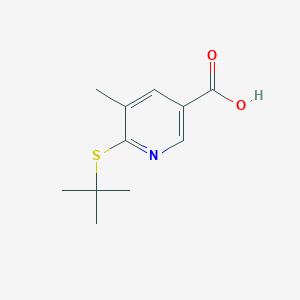

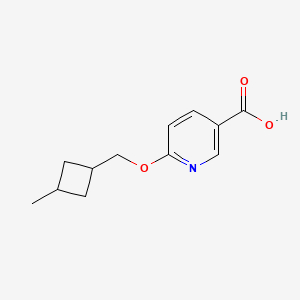
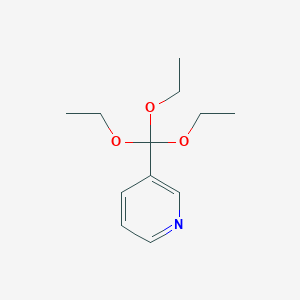
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
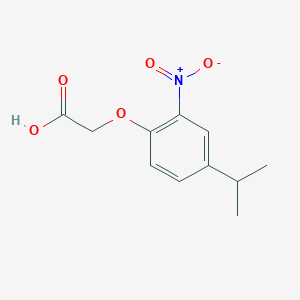
![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
